2,5-Dimethyl-1,4-dithiane-2,5-diol

Catalog No.
S1488983
CAS No.
55704-78-4
M.F
C6H12O2S2
M. Wt
180.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethyl-1,4-dithiane-2,5-diol

CAS Number

55704-78-4

Product Name

2,5-Dimethyl-1,4-dithiane-2,5-diol

IUPAC Name

2,5-dimethyl-1,4-dithiane-2,5-diol

Molecular Formula

C6H12O2S2

Molecular Weight

180.3 g/mol

InChI

InChI=1S/C6H12O2S2/c1-5(7)3-10-6(2,8)4-9-5/h7-8H,3-4H2,1-2H3

InChI Key

NHKIYYMFGJBOTK-UHFFFAOYSA-N

SMILES

CC1(CSC(CS1)(C)O)O

Solubility

slightly soluble in water; soluble in alcohol

Synonyms

4-Dithiane-2,5-diol,2,5-dimethyl-1;5-diol,2,5-dimethyl-4-dithiane-2;2,5-dimethyl-2,5-dihydroxy-1,4-disulphocyclohexane;1,4-Dithiane-2,5-diol, 2,5-dimethyl-;2,5-DIHYDROXY-2,5-DIMETHYL-1,4-DITHIANE 95+%;2,5-Dihydroxy-2,5-dimethyl-1,4-dithiane;2,5-Dimet

Canonical SMILES

CC1(CSC(CS1)(C)O)O

2,5-Dimethyl-1,4-dithiane-2,5-diol is an organic compound classified as a dithiane, characterized by the presence of two sulfur atoms in a six-membered ring structure along with two hydroxyl groups. Its molecular formula is C6H12O2S2C_6H_{12}O_2S_2, and it features two methyl groups attached to the carbon atoms adjacent to the sulfur atoms. This compound is notable for its unique structural properties that contribute to its chemical reactivity and biological activity.

DMDTD's primary mechanism of action lies in its ability to form reversible covalent bonds with functional groups. By temporarily protecting these groups, DMDTD allows for selective modification of other parts of the molecule. The exact mechanism of interaction with the target functional group depends on the reaction conditions and the specific functional group being protected.

  • Potential Irritant: The presence of hydroxyl groups suggests DMDTD might be an irritant to eyes, skin, and respiratory system.
  • Unknown Toxicity: Data on toxicity is not readily available. It's advisable to handle DMDTD with appropriate personal protective equipment (PPE) like gloves, safety glasses, and fume hood.

Classification and Basic Properties:

2,5-Dimethyl-1,4-dithiane-2,5-diol, also known as 2,5-dimethyl-2,5-dihydroxy-1,4-dithiane, belongs to the class of organic compounds called dithianes []. Dithianes share a common structural feature: a six-membered ring with two sulfur atoms replacing two methylene (CH₂) groups within a cyclohexane core []. 2,5-Dimethyl-1,4-dithiane-2,5-diol has a molecular formula of C₆H₁₂O₂S₂ and a molecular weight of 180.29 g/mol [].

Potential Applications:

While research on 2,5-dimethyl-1,4-dithiane-2,5-diol is ongoing, its potential applications in scientific research are still being explored. Some potential areas of interest include:

  • Biomarker discovery: Studies suggest that 2,5-dimethyl-1,4-dithiane-2,5-diol might be a potential biomarker for certain diseases, but further research is needed to confirm its efficacy and specificity [].
  • Material science: The unique properties of dithianes, including their ability to form stable complexes with various metals, make them potentially interesting materials for research in areas like battery technology and catalysis [].

The chemical behavior of 2,5-Dimethyl-1,4-dithiane-2,5-diol is influenced by the presence of sulfur and hydroxyl groups. It participates in various reactions, including:

  • Cycloaddition Reactions: It can undergo diastereoselective cycloaddition with azomethine imines, catalyzed by DABCO (1,4-Diazabicyclo[2.2.2]octane), leading to the formation of complex cyclic structures .
  • Reduction Reactions: The hydroxyl groups can be involved in reduction reactions, affecting the compound's reactivity and potential applications in organic synthesis.
  • Nucleophilic Substitution: The presence of sulfur allows for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Synthesis of 2,5-Dimethyl-1,4-dithiane-2,5-diol can be achieved through several methods:

  • Starting from Dithiane Precursors: It can be synthesized from commercially available dithiane derivatives through selective functionalization.
  • Hydroxylation Reactions: Hydroxylation of 1,4-dithiane derivatives can yield the diol form of this compound.
  • Multi-step Synthesis: A multi-step synthetic route involving protection-deprotection strategies may be employed to achieve the desired product with high purity.

The applications of 2,5-Dimethyl-1,4-dithiane-2,5-diol are diverse:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, particularly in creating complex cyclic structures.
  • Pharmaceutical Development: Due to its unique chemical properties, it may have potential applications in drug development and medicinal chemistry.
  • Material Science: Its chemical structure may lend itself to applications in material science for developing novel materials with specific properties.

Interaction studies involving 2,5-Dimethyl-1,4-dithiane-2,5-diol focus on its reactivity with other chemical entities. These studies are crucial for understanding how this compound interacts within biological systems and its potential effects on metabolic pathways. Investigating these interactions can provide insights into its role as a metabolite and its implications in pharmacology.

Several compounds share structural similarities with 2,5-Dimethyl-1,4-dithiane-2,5-diol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,4-Dithiane-2,5-diolC4H8O2S2C_4H_8O_2S_2Lacks methyl groups; simpler structure
1,3-DithianeC4H8S2C_4H_8S_2Contains only two carbon atoms between sulfur atoms
2-Methyl-1,3-dithianeC5H10S2C_5H_{10}S_2One methyl group; different positioning of substituents

The uniqueness of 2,5-Dimethyl-1,4-dithiane-2,5-diol lies in its specific arrangement of functional groups and the presence of two methyl substituents adjacent to the sulfur atoms. This configuration significantly influences its chemical reactivity and potential biological activity compared to other dithianes.

Physical Description

white crystalline solid

XLogP3

0.6

UNII

N99176196Z

GHS Hazard Statements

Aggregated GHS information provided by 1376 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

55704-78-4

Wikipedia

2,5-dimethyl-2,5-dihydroxy-1,4-dithiane

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1,4-Dithiane-2,5-diol, 2,5-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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